Cas no 896383-70-3 (3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
896383-70-3 structure
商品名:3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS番号:896383-70-3
MF:C26H32N4O3
メガワット:448.557286262512
CID:6447730
PubChem ID:4975002

3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • 3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
    • F6548-3213
    • AKOS002089016
    • 896383-70-3
    • 3-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
    • インチ: 1S/C26H32N4O3/c1-19-9-8-12-23(20(19)2)28-15-17-29(18-16-28)24(31)13-4-3-7-14-30-25(32)21-10-5-6-11-22(21)27-26(30)33/h5-6,8-12H,3-4,7,13-18H2,1-2H3,(H,27,33)
    • InChIKey: OCTMASZPODTRSE-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCCCN1C(NC2C=CC=CC=2C1=O)=O)N1CCN(C2C=CC=C(C)C=2C)CC1

計算された属性

  • せいみつぶんしりょう: 448.24744090g/mol
  • どういたいしつりょう: 448.24744090g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 73Ų

3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6548-3213-4mg
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
4mg
$66.0 2023-09-08
Life Chemicals
F6548-3213-5mg
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
5mg
$69.0 2023-09-08
Life Chemicals
F6548-3213-20μmol
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6548-3213-3mg
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
3mg
$63.0 2023-09-08
Life Chemicals
F6548-3213-10mg
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
10mg
$79.0 2023-09-08
Life Chemicals
F6548-3213-2mg
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
2mg
$59.0 2023-09-08
Life Chemicals
F6548-3213-20mg
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
20mg
$99.0 2023-09-08
Life Chemicals
F6548-3213-2μmol
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-3213-10μmol
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6548-3213-1mg
3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
896383-70-3
1mg
$54.0 2023-09-08

3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献

3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 896383-70-3 and Product Name: 3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

The compound with the CAS number 896383-70-3 and the product name 3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The compound belongs to a class of heterocyclic derivatives that have been extensively studied for their pharmacological properties.

At the core of this compound's structure is a tetrahydroquinazoline scaffold, which is known for its versatility in drug design. The tetrahydroquinazoline core is a bicyclic aromatic system that has been widely explored for its biological activity. This particular derivative incorporates a piperazine moiety at the 4-position of the tetrahydroquinazoline ring, which is a common feature in many pharmacologically active compounds. The piperazine group is known for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes.

The presence of a 6-oxohexyl side chain attached to the tetrahydroquinazoline ring adds another layer of complexity to the molecule. This side chain not only influences the overall shape and electronic properties of the compound but also plays a crucial role in determining its pharmacokinetic profile. The 6-oxohexyl group is designed to enhance solubility and improve bioavailability, which are critical factors in drug development.

One of the most intriguing aspects of this compound is the 2,3-dimethylphenyl substituent attached to the piperazine ring. This aromatic group contributes to the molecule's lipophilicity and can influence its interaction with biological targets. The dimethylphenyl group is particularly interesting because it has been shown to modulate the activity of certain enzymes and receptors. This modification can lead to enhanced binding affinity and improved therapeutic efficacy.

Recent research has highlighted the potential of this compound as a lead candidate for further drug development. Studies have demonstrated that derivatives of tetrahydroquinazoline with similar structural motifs exhibit significant activity against various disease-related targets. For instance, some derivatives have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer pathways. The 3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione compound is being investigated for its potential to disrupt these pathways by interacting with key molecular targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of each functional group must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the complex molecular framework efficiently.

In terms of biological activity, preliminary studies suggest that this compound exhibits notable effects on neurological pathways. The combination of the tetrahydroquinazoline core, piperazine moiety, and dimethylphenyl substituent may contribute to its ability to modulate neurotransmitter release and receptor activity. These properties make it an attractive candidate for further investigation in areas such as cognitive enhancement and neuroprotection.

The pharmacokinetic profile of this compound is also an area of active investigation. Researchers are particularly interested in understanding how the 6-oxohexyl side chain influences absorption, distribution, metabolism, and excretion (ADME) properties. By optimizing this aspect of the molecule, it may be possible to enhance its bioavailability and reduce potential side effects.

Future studies are planned to delve deeper into the mechanisms of action of this compound. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be employed to elucidate its interactions with biological targets at an atomic level. These structural insights will provide valuable information for designing next-generation derivatives with improved efficacy and selectivity.

The development of novel pharmaceuticals relies heavily on innovative molecular design principles. Compounds like 3-{6-4-(2,3-dimethylphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione exemplify how careful modification of known scaffolds can lead to new therapeutic opportunities. By leveraging structural diversity and biological insights, researchers can identify compounds with unique properties that address unmet medical needs.

In conclusion, the compound with CAS number 896383-70-3 represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an exciting candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, it has the potential to contribute significantly to advancements in drug development.

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